molecular formula C10H9BrN2O B12846564 1-(5-bromo-2-methyl-2H-indazol-3-yl)ethan-1-one

1-(5-bromo-2-methyl-2H-indazol-3-yl)ethan-1-one

Cat. No.: B12846564
M. Wt: 253.09 g/mol
InChI Key: LGCJXAIMWJEPBE-UHFFFAOYSA-N
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Description

1-(5-Bromo-2-methyl-2H-indazol-3-yl)ethan-1-one is a chemical compound that belongs to the class of indazole derivatives. Indazole is a bicyclic compound consisting of a benzene ring fused to a pyrazole ring. The presence of a bromine atom and a methyl group on the indazole ring, along with an ethanone group, makes this compound unique. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

The synthesis of 1-(5-bromo-2-methyl-2H-indazol-3-yl)ethan-1-one can be achieved through various synthetic routes. One common method involves the cyclization of 2-bromo-1-(2-methylphenyl)ethanone with hydrazine hydrate under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the indazole ring. The reaction conditions typically involve refluxing the reactants in a suitable solvent such as ethanol or acetic acid.

Industrial production methods for this compound may involve the use of more efficient and scalable processes, such as transition metal-catalyzed reactions. For example, a copper-catalyzed cyclization of 2-bromo-1-(2-methylphenyl)ethanone with hydrazine hydrate can be employed to achieve higher yields and selectivity.

Chemical Reactions Analysis

1-(5-Bromo-2-methyl-2H-indazol-3-yl)ethan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form the corresponding indazole-3-carboxylic acid derivative.

    Reduction: Reduction of the ethanone group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride to form the corresponding alcohol derivative.

    Substitution: The bromine atom on the indazole ring can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form substituted indazole derivatives.

Common reagents and conditions used in these reactions include organic solvents such as dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include indazole-3-carboxylic acid, indazole-3-ylmethanol, and various substituted indazole derivatives.

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex indazole derivatives, which are of interest for their diverse chemical properties.

    Biology: Indazole derivatives, including 1-(5-bromo-2-methyl-2H-indazol-3-yl)ethan-1-one, have been investigated for their potential as enzyme inhibitors, receptor modulators, and antimicrobial agents.

    Medicine: The compound has shown promise in preclinical studies as a potential anticancer agent, due to its ability to inhibit specific molecular targets involved in cancer cell proliferation.

    Industry: Indazole derivatives are used in the development of agrochemicals, dyes, and other industrial products due to their unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(5-bromo-2-methyl-2H-indazol-3-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. For example, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. Additionally, it may modulate the activity of specific receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

1-(5-Bromo-2-methyl-2H-indazol-3-yl)ethan-1-one can be compared with other similar indazole derivatives, such as:

    1-(2-methyl-2H-indazol-3-yl)ethan-1-one: Lacks the bromine atom, which may result in different chemical reactivity and biological activity.

    1-(5-chloro-2-methyl-2H-indazol-3-yl)ethan-1-one: Contains a chlorine atom instead of bromine, which may affect its chemical properties and interactions with molecular targets.

    1-(5-bromo-2-ethyl-2H-indazol-3-yl)ethan-1-one: Contains an ethyl group instead of a methyl group, which may influence its steric and electronic properties.

Properties

IUPAC Name

1-(5-bromo-2-methylindazol-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O/c1-6(14)10-8-5-7(11)3-4-9(8)12-13(10)2/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGCJXAIMWJEPBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C2C=C(C=CC2=NN1C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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